
Methyl o-toluate
Overview
Description
Methyl o-toluate (CAS: 89-71-4), also known as methyl 2-methylbenzoate, is an organic ester with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . It is a colorless liquid with a boiling point of 207–208°C, density of 1.073 g/mL at 20°C, and refractive index of 1.519 . The compound is sparingly soluble in water but miscible with organic solvents like ethanol and acetone. Its primary applications include serving as a pharmaceutical intermediate (e.g., in anti-cancer drug synthesis) , herbicide precursor (e.g., bensulfuron-methyl) , and reagent in organic synthesis (e.g., atroposelective transformations) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl o-toluate can be synthesized through the esterification of o-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous distillation to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
Methyl o-toluate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form o-toluic acid.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: o-Toluic acid
Reduction: 2-Methylbenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Fragrance Industry
Methyl o-toluate is widely used as a fragrance ingredient in perfumes and cosmetics. It provides a pleasant floral scent that enhances product appeal. Its volatility and pleasant aroma make it suitable for various formulations, including:
- Perfumes : Used to impart floral notes.
- Cosmetics : Incorporated into lotions and creams for scent.
Flavoring Agent
In the food industry, this compound serves as a flavoring agent, particularly in confectionery and baked goods. It contributes to the taste profile of products, making them more appealing to consumers.
Solvent Applications
This compound acts as a solvent in various applications, including:
- Paints and Coatings : It helps dissolve other substances and improves application properties.
- Adhesives : Used in formulations where solubility is crucial.
Pharmaceuticals
In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of various medicinal compounds. Its role includes:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It aids in the development of effective drugs through organic synthesis.
- Research Applications : Employed in laboratories for exploring new chemical reactions.
Research and Development
This compound is extensively used in academic and industrial research settings for:
- Organic Synthesis : Researchers use it to develop innovative materials.
- Analytical Chemistry : It serves as a reagent in various analytical techniques.
Case Study 1: Synthesis of 2-(Azidomethyl)benzoic Acid
A study demonstrated the utility of this compound in synthesizing 2-(azidomethyl)benzoic acid through specific reaction conditions that enhance yield and purity .
Case Study 2: Biodegradation Studies
Research involving co-cultures of bacteria highlighted the potential of this compound in biodegradation processes, showcasing its environmental applications .
Mechanism of Action
The mechanism of action of methyl o-toluate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release o-toluic acid and methanol. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols .
Comparison with Similar Compounds
Comparison with Structural Isomers
Methyl o-toluate belongs to a class of methyl toluate isomers , which differ in the position of the methyl group on the benzene ring. Key isomers include methyl m-toluate (meta) and methyl p-toluate (para) .
Structural and Thermodynamic Properties
- This compound : Ortho-substituted methyl group.
- Methyl m-toluate : Meta-substituted methyl group.
- Methyl p-toluate : Para-substituted methyl group.
In mixtures, this compound and methyl m-toluate exhibit ideal mixing thermodynamics (ΔHₘᵢₓ = 0), unlike other systems with positive or negative enthalpy deviations. This behavior impacts their glass transition temperatures (Tg), which follow a linear relationship in blends . For example:
System | ΔHₘᵢₓ | Tg Deviation from Ideal Mixing |
---|---|---|
This compound + m-toluate | 0 | None (ideal) |
Benzil + m-nitroaniline | ≫0 | Significant deviation |
Physical Properties
Note: Limited data exists for meta and para isomers, highlighting a research gap.
Induction in Microbial Systems
- This compound : Induces the antR-Pant promoter in Pseudomonas fluorescens by 19-fold at 5 mM concentration, though weaker than m-toluate (13-fold induction of Pben promoters) .
- Methyl p-toluate : Minimal induction activity in both systems .
Pharmaceutical and Industrial Relevance
Pharmaceutical Intermediates
- This compound is critical in synthesizing bensulfuron-methyl , a sulfonylurea herbicide. The ortho-substituted methyl group enhances binding to acetolactate synthase in weeds .
Biological Activity
Methyl o-toluate (C9H10O2), an aromatic compound derived from toluic acid, has garnered attention for its diverse biological activities. This article explores its antifungal properties, potential therapeutic applications, and relevant research findings.
This compound is a colorless to light yellow liquid with a boiling point of 213 °C. It is classified under various chemical identifiers, including CAS Registry Number 89-71-4 and CID 33094 in PubChem . Its structure consists of a methyl group attached to the ortho position of the toluate, influencing its reactivity and biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound and its derivatives. A comparative analysis of several methylated toluates revealed significant differences in their minimal inhibitory concentrations (MICs) against various Candida species. The following table summarizes the antifungal activity of selected compounds:
Compound | MIC (μg/ml) | Activity Level |
---|---|---|
This compound | 62.5 - 125 | Moderate |
Methyl p-toluate | 125 - 250 | Lower than o-toluate |
Methyl ferulate | 31.25 - 62.5 | High |
Methyl m-coumarate | 250 | Low |
The presence of electron-donating groups, such as methyl, enhances the antifungal activity of these compounds. In particular, this compound exhibited moderate activity against Candida albicans, suggesting its potential as a therapeutic agent .
The antifungal mechanism of this compound is believed to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Molecular docking studies indicate that the compound interacts effectively with key enzymes involved in these pathways .
Case Studies and Research Findings
-
Study on Antifungal Efficacy :
A study conducted by Kim et al. (2011) assessed the antifungal efficacy of various methylated compounds, including this compound. The results indicated that the compound's activity was enhanced in the presence of specific structural features, such as hydroxyl groups on the aromatic ring . -
Toxicological Assessment :
Toxicological evaluations have been performed to assess the safety profile of this compound. In vitro studies showed no mutagenic effects in bacterial reverse mutation assays using strains like Salmonella typhimurium, indicating that it may be safe for use in food and cosmetic applications . -
Industrial Applications :
This compound is also explored for its industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Q & A
Basic Research Questions
Q. What standardized methods are recommended for synthesizing methyl o-toluate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of o-toluic acid with methanol using acid catalysts (e.g., sulfuric acid). Purity validation requires a combination of NMR spectroscopy (to confirm molecular structure) and HPLC (to quantify purity ≥95%). For reproducibility, document reaction conditions (temperature, catalyst concentration, reaction time) and purification steps (e.g., distillation or recrystallization solvents) .
Q. How can researchers determine the solubility of this compound in various solvents?
- Methodological Answer : Use Hansen Solubility Parameters (HSP) to predict solvent compatibility. Experimentally, perform gravimetric analysis by dissolving measured amounts of this compound in solvents (e.g., ethanol, hexane) at controlled temperatures. Report solubility as g/100 mL and compare with computational predictions (e.g., COSMO-RS simulations) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and aromatic C-H bends.
- ¹H/¹³C NMR : Confirm methyl ester (δ ~3.8–3.9 ppm for CH₃O) and aromatic protons (δ ~7.2–7.5 ppm).
- GC-MS : Verify molecular ion peak at m/z 150 and fragmentation patterns.
Cross-reference with databases like PubChem or Reaxys for validation .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal stability be resolved in literature?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition thresholds. Compare results with computational models (e.g., DFT calculations of bond dissociation energies). For meta-analysis, aggregate data from peer-reviewed studies, stratify by experimental conditions, and apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., heating rate, sample purity) .
Q. What experimental designs are optimal for studying this compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Use kinetic studies with varying nucleophiles (e.g., amines, alkoxides) under inert conditions. Monitor reaction progress via in-situ techniques like Raman spectroscopy or HPLC . Control variables (temperature, solvent polarity) and employ Eyring plots to determine activation parameters (ΔH‡, ΔS‡). For mechanistic insights, perform isotopic labeling (e.g., ¹⁸O in ester groups) .
Q. How can computational modeling enhance the interpretation of this compound’s spectroscopic data?
- Methodological Answer : Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., B3LYP/6-311+G(d,p) basis set). Compare calculated chemical shifts/peaks with experimental data to validate structural assignments. For reaction pathways, apply transition state theory (e.g., Gaussian 09) to model intermediates and energy barriers. Cross-validate with experimental kinetics .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Define critical process parameters (CPPs) via Design of Experiments (DoE) .
- Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.
- Optimize crystallization conditions (solvent/antisolvent ratios, cooling rates) to control polymorphism .
Q. Data Analysis and Reporting Guidelines
Q. How should researchers present conflicting catalytic efficiency data in this compound synthesis?
- Methodological Answer : Use Bland-Altman plots to assess agreement between datasets. Highlight methodological discrepancies (e.g., catalyst loading, agitation speed) and perform sensitivity analysis. For publication, include raw data in supplementary materials and discuss limitations (e.g., unaccounted impurities) .
Q. What are best practices for integrating this compound’s environmental fate data into risk assessments?
- Methodological Answer : Conduct read-across studies using EPA’s EPI Suite for biodegradability predictions. Validate with experimental hydrolysis/photolysis rates. Use probabilistic modeling (e.g., Monte Carlo simulations) to estimate ecological exposure thresholds. Ensure compliance with REACH guidelines for data reporting .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical data sharing in studies involving this compound?
Properties
IUPAC Name |
methyl 2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZECQNFWFVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048208 | |
Record name | Methyl 2-methylbenzoate | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl o-toluate | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | Methyl o-toluate | |
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CAS No. |
89-71-4, 25567-11-7 | |
Record name | Methyl 2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |
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Record name | Methyl o-toluate | |
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Record name | Benzoic acid, methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |
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Record name | Methyl o-toluate | |
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Record name | Methyl 2-methylbenzoate | |
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Record name | Methyl o-toluate | |
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Record name | METHYL O-TOLUATE | |
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Retrosynthesis Analysis
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